molecular formula C25H24N6O3S2 B1409497 (R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide CAS No. 1779493-12-7

(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide

Cat. No.: B1409497
CAS No.: 1779493-12-7
M. Wt: 520.6 g/mol
InChI Key: SRRNUFQCQFVAPF-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H24N6O3S2 and its molecular weight is 520.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(1R)-1-[3-[12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]-2-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3S2/c1-14(28-23(32)17-10-5-6-11-18(17)36(4,33)34)15-8-7-9-16(12-15)24-29-20-21-19(27-13-31(21)3)22(26-2)30-25(20)35-24/h5-14H,1-4H3,(H,26,30)(H,28,32)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRNUFQCQFVAPF-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)NC(=O)C5=CC=CC=C5S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)NC(=O)C5=CC=CC=C5S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide
Reactant of Route 4
Reactant of Route 4
(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide
Reactant of Route 5
(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide
Reactant of Route 6
Reactant of Route 6
(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide
Customer
Q & A

Q1: What is the Tyk2-STAT signaling pathway, and what is its role in the body?

A1: The Tyk2-STAT signaling pathway is a crucial signaling cascade involved in regulating immune responses, cell growth, and differentiation. It is activated by various cytokines, including interferons, interleukins, and growth factors. Here's how it works:

    Q2: How is the Tyk2-STAT pathway implicated in inflammatory diseases?

    A2: Dysregulation of the Tyk2-STAT pathway, leading to its overactivation, is implicated in various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. [, ] This overactivation leads to the increased production of pro-inflammatory cytokines, chemokines, and other mediators that contribute to chronic inflammation and tissue damage.

    Q3: Can you provide examples of how the Tyk2-STAT pathway is targeted for therapeutic intervention based on the provided research?

    A3: The research highlights the potential of targeting the Tyk2-STAT pathway to treat inflammatory diseases. Here are some examples:

    • JAK Inhibitors: JAK inhibitors like Tofacitinib, Baricitinib, and Filgotinib are already approved or in development for treating rheumatoid arthritis and other inflammatory conditions. These drugs work by blocking the activity of JAK kinases, including JAK1, JAK2, and JAK3, which are upstream regulators of the STAT pathway. []
    • Targeting Specific Cytokines: Since specific cytokines activate the Tyk2-STAT pathway, targeting these cytokines directly is another approach. For instance, blocking IL-8, as explored in one of the studies, could help reduce airway inflammation in asthma. []
    • Natural Compounds: Some studies suggest that naturally occurring compounds like kaempferol can modulate the Tyk2-STAT pathway, offering potential therapeutic benefits in conditions like asthma. Kaempferol was found to inhibit LPS- or IL-8-induced Tyk2 activation and subsequent STAT1/3 activation, highlighting its potential as an anti-inflammatory agent. [, ]

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.